molecular formula C20H17N3O B14184569 5-(2-Aminoanilino)-2-phenyl-2,3-dihydro-1H-isoindol-1-one CAS No. 918330-46-8

5-(2-Aminoanilino)-2-phenyl-2,3-dihydro-1H-isoindol-1-one

Cat. No.: B14184569
CAS No.: 918330-46-8
M. Wt: 315.4 g/mol
InChI Key: GRZAGZAQAFSRGK-UHFFFAOYSA-N
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Description

5-(2-Aminoanilino)-2-phenyl-2,3-dihydro-1H-isoindol-1-one is a complex organic compound that belongs to the class of isoindolinones This compound is characterized by its unique structure, which includes an isoindoline core substituted with an aminoaniline and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Aminoanilino)-2-phenyl-2,3-dihydro-1H-isoindol-1-one typically involves multi-step organic reactions. One common method includes the cyclization of 2-(2-aminophenyl)benzoic acid derivatives under specific conditions. The reaction often requires the use of catalysts and solvents to facilitate the formation of the isoindoline ring.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

5-(2-Aminoanilino)-2-phenyl-2,3-dihydro-1H-isoindol-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while substitution reactions could produce a variety of substituted isoindolinones.

Scientific Research Applications

5-(2-Aminoanilino)-2-phenyl-2,3-dihydro-1H-isoindol-1-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.

    Industry: It can be used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 5-(2-Aminoanilino)-2-phenyl-2,3-dihydro-1H-isoindol-1-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or activating their function. This interaction can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Aminoanilino)-2-benzylthiopyrimidine
  • Methyl 4-(2-aminoanilino)-2,5-dihydro-3-thiophenecarboxylate
  • 3-(2-Aminoanilino)-5-(4-fluorophenyl)-2-cyclohexen-1-one

Uniqueness

5-(2-Aminoanilino)-2-phenyl-2,3-dihydro-1H-isoindol-1-one is unique due to its specific substitution pattern on the isoindoline core. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications where other similar compounds might not be as effective.

Properties

CAS No.

918330-46-8

Molecular Formula

C20H17N3O

Molecular Weight

315.4 g/mol

IUPAC Name

5-(2-aminoanilino)-2-phenyl-3H-isoindol-1-one

InChI

InChI=1S/C20H17N3O/c21-18-8-4-5-9-19(18)22-15-10-11-17-14(12-15)13-23(20(17)24)16-6-2-1-3-7-16/h1-12,22H,13,21H2

InChI Key

GRZAGZAQAFSRGK-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC(=C2)NC3=CC=CC=C3N)C(=O)N1C4=CC=CC=C4

Origin of Product

United States

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